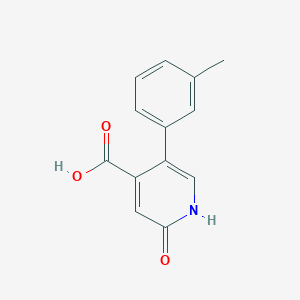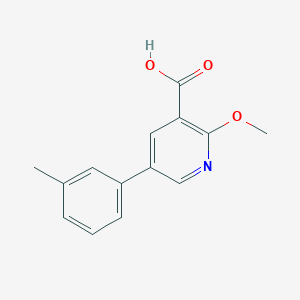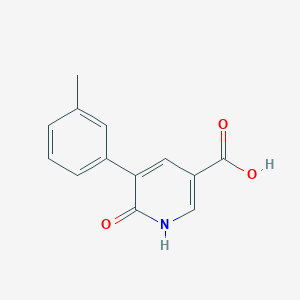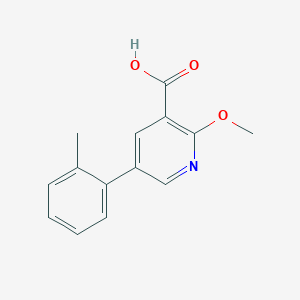
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(4-methylphenyl)nicotinic acid (MMPNA) is a naturally occurring organic compound that has been found to possess a wide range of biological activities. It is an important component of many biological systems, and has been studied extensively in recent years due to its potential applications in medicine, agriculture and industry. MMPNA has been found to have anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal activities, as well as being involved in the regulation of cell metabolism.
Wirkmechanismus
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% is believed to act by binding to cell receptors, which then activates a series of biochemical pathways. In particular, it is believed to activate the signaling pathways involved in the regulation of inflammation, cell growth, and cell death. Additionally, it is believed to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been found to be involved in the regulation of cell metabolism, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be synthesized in a relatively simple reaction. Additionally, it is relatively non-toxic, and is not known to have any adverse effects when used in laboratory experiments. However, it is also relatively expensive, and its solubility in water is limited.
Zukünftige Richtungen
There are several potential future directions for 2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% research. First, it could be further studied for its potential applications in medicine, agriculture, and industry. Additionally, it could be further studied for its potential to regulate cell metabolism and inhibit enzymes involved in the metabolism of carbohydrates and lipids. Finally, it could be further studied for its potential to act as an antioxidant, and for its potential to act as an anti-aging agent.
Synthesemethoden
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized from the reaction of 4-methylphenylacetic acid and 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in medicine, agriculture and industry. In medicine, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. In agriculture, it has been studied for its potential to control pests and diseases. In industry, it has been studied for its potential applications in the production of drugs, cosmetics, and food additives.
Eigenschaften
IUPAC Name |
2-methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-12(14(16)17)13(18-2)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFGRAZVLBVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686933 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-30-3 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














